molecular formula C26H18ClNO4 B11398951 N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(5-methyl-1-benzofuran-3-yl)acetamide

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(5-methyl-1-benzofuran-3-yl)acetamide

Cat. No.: B11398951
M. Wt: 443.9 g/mol
InChI Key: ACSJHOFYRKIRPM-UHFFFAOYSA-N
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Description

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(5-methyl-1-benzofuran-3-yl)acetamide is a complex organic compound that features a benzofuran core structure. Benzofurans are known for their wide range of biological and pharmacological activities, making them a significant focus in drug discovery and development .

Preparation Methods

The synthesis of N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(5-methyl-1-benzofuran-3-yl)acetamide typically involves multiple steps, including the formation of the benzofuran ring and subsequent functionalization. One common method involves the O-alkylation of salicylaldehyde with chloroacetic acid, followed by dehydration and decarboxylation . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(5-methyl-1-benzofuran-3-yl)acetamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(5-methyl-1-benzofuran-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(5-methyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(5-methyl-1-benzofuran-3-yl)acetamide can be compared with other benzofuran derivatives, such as:

    Psoralen: Known for its use in treating skin diseases like psoriasis.

    8-Methoxypsoralen: Used in photochemotherapy.

    Angelicin: Exhibits anticancer activity.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct biological and chemical properties.

Properties

Molecular Formula

C26H18ClNO4

Molecular Weight

443.9 g/mol

IUPAC Name

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(5-methyl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C26H18ClNO4/c1-15-6-11-21-20(12-15)17(14-31-21)13-23(29)28-24-19-4-2-3-5-22(19)32-26(24)25(30)16-7-9-18(27)10-8-16/h2-12,14H,13H2,1H3,(H,28,29)

InChI Key

ACSJHOFYRKIRPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC=C2CC(=O)NC3=C(OC4=CC=CC=C43)C(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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